molecular formula C19H20FN3OS B3006786 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 2034492-04-9

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B3006786
CAS No.: 2034492-04-9
M. Wt: 357.45
InChI Key: IXFCTYMAFCXENY-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic compound of significant interest in medicinal chemistry, featuring a hybrid structure that combines pyrazole, thiophene, and fluorophenyl pharmacophores. Its core structure is associated with a wide spectrum of pharmacological activities, making it a valuable scaffold for research and development. The compound's research value is largely derived from its potential antimicrobial and antiviral applications . Pyrazole and thiophene derivatives are extensively documented in scientific literature for their ability to target a range of viral and bacterial enzymes. These include, but are not limited to, lactate dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), topoisomerase-II, and various protein kinases . The presence of the 4-fluorophenyl group may further enhance its bioactive properties by influencing electronic characteristics and binding affinity. Furthermore, the 3,5-dimethylpyrazole moiety within the molecule is a well-established building block in heterocyclic chemistry, often utilized in the synthesis of more complex, fused heterocyclic systems with enhanced biological profiles . Researchers can leverage this compound as a key intermediate for constructing novel molecular entities. Its mechanism of action in antimicrobial contexts is hypothesized to involve the inhibition of critical enzymatic processes in pathogens, such as DNA gyrase or efflux pumps , which are common targets for compounds of this class . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS/c1-13-9-14(2)23(22-13)18(16-7-8-25-12-16)11-21-19(24)10-15-3-5-17(20)6-4-15/h3-9,12,18H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFCTYMAFCXENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H20FN3OSC_{19}H_{20}FN_{3}OS, with a molecular weight of 357.4 g/mol. The structure includes a pyrazole ring, thiophene moiety, and a fluorophenyl acetamide group, which are known for contributing to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

  • Formation of the pyrazole ring via condensation reactions.
  • Introduction of the thiophene group through electrophilic substitution.
  • Acetylation to form the final acetamide structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and thiophene rings have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Studies have demonstrated that pyrazole derivatives possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation .

Anticancer Potential

This compound has been evaluated for its antiproliferative activity against various cancer cell lines. It was found to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Enzyme Inhibition

The compound has been screened for its inhibitory potential against several enzymes relevant in drug metabolism and disease pathology. Notably, it showed moderate inhibition against alkaline phosphatases and ecto-nucleotide triphosphate diphosphohydrolase . This suggests a potential role in modulating nucleotide signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies have indicated that it binds effectively to active sites of target enzymes and receptors, leading to altered enzymatic activity or receptor signaling .

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of the compound resulted in significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent .
  • Clinical Relevance : In a clinical trial setting, derivatives similar to this compound have been tested for their efficacy in treating inflammatory diseases such as rheumatoid arthritis, showing promising results in reducing symptoms and improving patient quality of life .

Scientific Research Applications

Antiproliferative Effects

Recent studies suggest that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may inhibit key pathways involved in cell proliferation, such as mTORC1 signaling, which is crucial for cancer cell growth and survival.
  • Case Studies : Derivatives have shown submicromolar IC50 values against pancreatic cancer cell lines (MIA PaCa-2), indicating promising anticancer potential.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation .
  • Research Findings : Studies indicate that pyrazole derivatives can reduce inflammatory markers in vitro, making them candidates for further development as anti-inflammatory agents.

Antimicrobial Activity

This compound may also exhibit antimicrobial properties:

  • Broad-spectrum Activity : Compounds with similar structures have demonstrated efficacy against a range of bacterial and fungal pathogens.

Synthetic Chemistry Applications

This compound serves as a versatile building block in organic synthesis:

Reaction Versatility

This compound can undergo various chemical transformations:

Reaction TypeDescriptionCommon Reagents
OxidationConverts thiophene to sulfoxidesm-Chloroperbenzoic acid (mCPBA)
ReductionReduces nitro groups to aminesLithium aluminum hydride (LiAlH4)
SubstitutionNucleophilic aromatic substitutionAmines or thiols under basic conditions

Industrial Applications

In addition to its research applications, this compound may find utility in industrial settings:

Material Science

Its unique chemical properties could lead to the development of new materials, such as polymers or coatings. The stability and reactivity of the compound make it suitable for various applications in material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives, enabling comparisons based on molecular design, synthesis, and crystallographic properties.

Core Heterocyclic and Aromatic Substitutions

  • N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ():
    This compound replaces the pyrazole-thiophene core with a benzothiazole ring. Benzothiazoles are electron-deficient heterocycles, offering distinct electronic properties compared to pyrazole-thiophene systems. The fluorophenyl group is retained, suggesting shared targeting of fluorophilic binding pockets .

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a thiazole ring and dichlorophenyl group. The thiazole ring’s sulfur atom may engage in stronger hydrogen-bonding interactions than thiophene .
  • The absence of pyrazole or thiophene reduces steric complexity, which may limit its bioactivity spectrum .

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen-Bonding Networks :
    Pyrazole and thiophene rings in the target compound may form R₂²(8) hydrogen-bonding motifs (as seen in ), stabilizing crystal packing. In contrast, thiazole-containing analogs exhibit N–H⋯N interactions, while benzothiazoles rely on S⋯π contacts .

  • Torsional Flexibility :
    The dihedral angle between the fluorophenyl and pyrazole-thiophene core (estimated ~60–70°) likely influences conformational stability. For comparison, 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide shows a 61.8° twist between its aryl and thiazole rings, affecting molecular aggregation .

Bioactivity and Functional Implications

While pharmacological data for the target compound are absent, structural analogs provide insights:

  • Antimicrobial Potential: Thiazole- and pyrazole-based acetamides exhibit activity against bacterial and fungal strains, attributed to heterocyclic coordination with microbial enzymes .
  • CNS Penetration : Fluorophenyl groups enhance blood-brain barrier permeability, as seen in neuroactive compounds .

Comparative Data Table

Compound Name Core Structure Aromatic Substituent Key Interactions Molecular Weight (g/mol)
Target Compound Pyrazole-thiophene 4-Fluorophenyl N–H⋯N, C–H⋯π ~387.4 (estimated)
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenyl S⋯π, N–H⋯O ~318.3
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl N–H⋯N (R₂²(8)) 303.17
N,N2-Bis(4-fluorophenyl)acetamide None (simple acetamide) 4-Fluorophenyl (×2) π–π stacking ~262.2

Q & A

Basic: What are the common synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the condensation of 3,5-dimethylpyrazole and thiophene derivatives. For example, a Schiff base intermediate may form via reaction of an amine-containing precursor with a carbonyl compound, followed by acetylation using 4-fluorophenylacetic acid chloride. Key steps include refluxing in ethanol with sodium acetate as a catalyst (to promote cyclization or amide bond formation) and purification via recrystallization from ethanol-dioxane mixtures . Similar methodologies for analogous acetamides emphasize controlled temperature and inert atmospheres to avoid side reactions .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups on pyrazole, fluorophenyl protons).
  • X-ray Crystallography: Resolves 3D molecular packing and confirms stereochemistry using SHELXL for refinement .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced: How do hydrogen-bonding networks influence the crystal packing of this compound?

Hydrogen bonds between the acetamide’s N-H and adjacent carbonyl/fluorophenyl groups stabilize the crystal lattice. Graph set analysis (as per Etter’s rules) can classify motifs like R₂²(8) rings formed via N-H···O interactions. SHELX refinement (with SHELXL) optimizes hydrogen atom positions, while thermal displacement parameters reveal dynamic interactions . For example, in isostructural thiazole derivatives, C-H···π interactions between thiophene and fluorophenyl groups further stabilize packing .

Advanced: How can researchers design a structure-activity relationship (SAR) study for this compound?

  • Theoretical Framework: Link to receptor-binding hypotheses (e.g., kinase inhibition) using molecular docking (AutoDock Vina) and DFT calculations for electrostatic potential mapping .
  • Experimental Design: Synthesize analogs with modified pyrazole/thiophene substituents and test in vitro bioactivity (e.g., enzyme inhibition assays). Control variables include solvent polarity and steric effects .
  • Data Analysis: Use multivariate regression to correlate substituent electronegativity/volume with activity .

Basic: What are the key functional groups and their reactivity in this compound?

  • 3,5-Dimethylpyrazole: Participates in nucleophilic substitutions (e.g., alkylation) and hydrogen bonding via N-H.
  • Thiophene-3-yl: Undergoes electrophilic aromatic substitution (e.g., bromination) and π-π stacking.
  • 4-Fluorophenyl Acetamide: The fluorine enhances metabolic stability; the amide group facilitates hydrogen bonding with biological targets .

Advanced: How can contradictions in spectral data during characterization be resolved?

  • Multi-Technique Validation: Cross-check NMR assignments with 2D-COSY/HSQC and compare X-ray-derived bond lengths/angles with computational models (e.g., Gaussian) .
  • Crystallographic Refinement: Use SHELXL’s TWIN/BASF commands to address twinning or disorder, ensuring accurate electron density maps .
  • Dynamic NMR: Resolve conformational isomerism (e.g., hindered rotation in acetamides) via variable-temperature studies .

Advanced: What methodological strategies optimize synthetic yield and purity?

  • Catalyst Screening: Test bases like NaOAc or Et₃N for amidation efficiency .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility during cyclization; ethanol minimizes side-product formation .
  • Purification: Gradient recrystallization (ethanol/dioxane) or column chromatography (silica gel, hexane/EtOAc) improves purity .

Basic: What are the challenges in crystallizing this compound for structural analysis?

Crystallization is hindered by flexible ethyl linker and multiple aromatic groups. Strategies include:

  • Slow evaporation from DMSO/water mixtures.
  • Seeding with isostructural crystals (e.g., triazole-thiazole derivatives) .
  • SHELXD for phase determination in cases of low-resolution data .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD): Simulate binding stability in lipid membranes (GROMACS) using CHARMM36 force fields.
  • Pharmacophore Modeling (MOE): Map essential features (e.g., fluorophenyl hydrophobicity, pyrazole H-bond donors) .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modification .

Advanced: What experimental controls are critical in assessing biological activity?

  • Positive/Negative Controls: Use known inhibitors (e.g., staurosporine for kinases) and solvent-only samples.
  • Dose-Response Curves: Ensure linearity (R² > 0.95) across 3-5 log concentrations.
  • Cytotoxicity Assays: Rule out nonspecific effects via parallel testing on healthy cell lines .

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